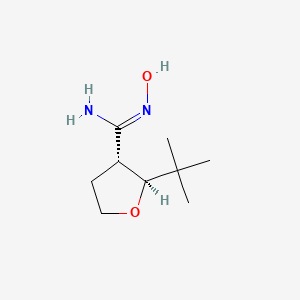

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide” is a complex organic molecule. The (2S,3R) notation indicates that it has two chiral centers, one at the 2nd carbon and the other at the 3rd carbon of the oxolane ring . The “tert-butyl” group is a common alkyl group in organic chemistry, and “N’-hydroxyoxolane-3-carboximidamide” suggests the presence of an oxolane ring (a five-membered ether ring), a hydroxy group, and a carboximidamide group (a functional group containing carbon, nitrogen, and oxygen atoms).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

A study describes a highly stereoselective synthesis of a related compound used as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing a similar dipeptide isostere structure, are potent inhibitors of human plasma renin, suggesting applications in the design of hypertension treatments (Thaisrivongs et al., 1987).

Organic Synthesis and Chemical Building Blocks

Research on the brominations of cyclic acetals derived from α-amino and β-hydroxy acids with N-bromosuccinimide, producing novel electrophilic building blocks, reflects on the utility of similar structures in synthesizing enantiomerically pure compounds. This is indicative of the broader relevance of such compounds in organic synthesis and the creation of chiral derivatives (Zimmermann & Seebach, 1987).

Coordination Chemistry

A study on the synthesis of new vic-dioxime complexes involving similar compounds demonstrates applications in the formation of mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). These findings suggest potential applications in coordination chemistry and the development of materials with specific magnetic and catalytic properties (Canpolat & Kaya, 2005).

Advanced Materials and Nanotechnology

The synthesis and investigation of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, which include similar tert-butyl groups in their structures, reveal applications in the design of novel organogels. These materials show potential in various fields, including optoelectronics and sensors, due to their unique fluorescent properties and gelating abilities (Wu et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYARSVIEVYJDD-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(CCO1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1[C@H](CCO1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)

![5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2606779.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)